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molecular formula C9H10O3 B1340444 Methyl 5-hydroxy-2-methylbenzoate CAS No. 73505-48-3

Methyl 5-hydroxy-2-methylbenzoate

Cat. No. B1340444
M. Wt: 166.17 g/mol
InChI Key: XRTIUIMAICRVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340522B2

Procedure details

Chloro(difluoro)methane is introduced with vigorous stirring for 90 minutes into a mixture of 50 g methyl 5-hydroxy-2-methylbenzoate (see below), 1.21 g tetrabutylammonium bromide, 52 g aqueous sodium hydroxide solution (50% by weight) and 500 ml dioxane. The reaction mixture is filtered and the filtrate is adjusted to pH 1-2 with 1n aqueous hydrochloric acid. The mixture is extracted with EA three times, the combined organics are dried over MgSO4, and the solvent is removed under reduced pressure. The resulting crude product is purified by filtration over a column (silica gel and PE) yielding methyl 5-(difluoromethoxy)-2-methylbenzoate, which is used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([F:4])[F:3].[OH:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:16])=[C:10]([CH:15]=1)[C:11]([O:13][CH3:14])=[O:12].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCOCC1>[F:3][CH:2]([F:4])[O:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:16])=[C:10]([CH:15]=1)[C:11]([O:13][CH3:14])=[O:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)OC)C1)C
Name
Quantity
52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.21 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EA three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting crude product is purified by filtration over a column (silica gel and PE)

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=CC(=C(C(=O)OC)C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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